molecular formula C14H18O4 B13870707 Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B13870707
M. Wt: 250.29 g/mol
InChI Key: WMCJGFZBKNHHNV-UHFFFAOYSA-N
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Description

Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: is an organic compound with the molecular formula C14H18O4 . It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a benzyl group and three methyl groups attached to the dioxolane ring, along with a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate esterification .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, 2,2,5-trimethyl-1,3-dioxolane-4-methanol.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology and Medicine: Its structural features make it a candidate for drug development targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The dioxolane ring and benzyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C14H18O4/c1-10-12(18-14(2,3)17-10)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3

InChI Key

WMCJGFZBKNHHNV-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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